molecular formula C6H6Cl2N2O2 B8782511 5,6-Dichloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

5,6-Dichloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8782511
M. Wt: 209.03 g/mol
InChI Key: PZRKEWPFJXISGE-UHFFFAOYSA-N
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Patent
US05066573

Procedure details

To 70 ml of an acetonitrile solution containing 21 g of 6-chloro-1,3-dimethyluracil thus-obtained was added 16 g of N-chlorosuccinimide under cooling with ice (at the solution temperature of 5° C). The temperature was gradually raised to 35° C. After further stirring for 1 hour, 70 ml of water was added to the reaction solution, and the crystals thus-deposited were collected by filtration, washed with a cold solvent mixture of 18 ml of acetonitrile and 18 ml of water and dried to obtain 18 g of 5,6-dichloro-1,3-dimethyluracil.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(#N)C.[Cl:4][C:5]1[N:10]([CH3:11])[C:9](=[O:12])[N:8]([CH3:13])[C:7](=[O:14])[CH:6]=1.[Cl:15]N1C(=O)CCC1=O>O>[Cl:15][C:6]1[C:7](=[O:14])[N:8]([CH3:13])[C:9](=[O:12])[N:10]([CH3:11])[C:5]=1[Cl:4]

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
21 g
Type
reactant
Smiles
ClC1=CC(N(C(N1C)=O)C)=O
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After further stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus-obtained
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was gradually raised to 35° C
FILTRATION
Type
FILTRATION
Details
the crystals thus-deposited were collected by filtration
WASH
Type
WASH
Details
washed with a cold solvent mixture of 18 ml of acetonitrile and 18 ml of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(N(C(N(C1Cl)C)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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